2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
説明
This compound is a hybrid heterocyclic molecule featuring a quinazolinone core linked via a sulfanylacetamide bridge to a 1,2,4-triazole moiety. Such structural features are commonly associated with diverse pharmacological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties . Its synthesis likely involves coupling a preformed quinazolinone-thiol intermediate with a bromoacetamide derivative of 1,2,4-triazole, as seen in analogous protocols .
特性
IUPAC Name |
2-(4-oxo-3-pentylquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-2-3-6-9-23-15(25)12-7-4-5-8-13(12)20-17(23)26-10-14(24)21-16-18-11-19-22-16/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H2,18,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTYAPXAWMTWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone derivative with a thiol compound.
Attachment of the Triazole Ring: The final step involves the formation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine derivatives and acylating agents
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing yield and purity while minimizing environmental impact. This could involve the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, and the implementation of continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring or the acetamide moiety
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles under basic or acidic conditions
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has demonstrated that compounds containing quinazoline and triazole derivatives exhibit potent antimicrobial properties. Studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
- Anticancer Properties : The quinazoline scaffold is well-known in cancer research due to its ability to inhibit specific kinases involved in tumor growth. Preliminary studies suggest that 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide may also exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer drug .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. The triazole group may enhance the compound's ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Agricultural Applications
- Pesticidal Activity : The compound’s unique structure may provide insecticidal or fungicidal properties. Initial tests indicate that it could be effective against common agricultural pests and pathogens, thus offering a potential alternative to traditional pesticides .
- Plant Growth Regulation : Some derivatives of quinazoline are known to influence plant growth positively. This compound may act as a growth regulator, promoting better yield and resistance to environmental stresses in crops.
Materials Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Its sulfanyl group may facilitate cross-linking reactions, leading to the development of advanced composite materials.
- Nanotechnology : There is potential for using this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to create targeted delivery vehicles for therapeutic agents .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various quinazoline derivatives, including 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new antibacterial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways involved in cancer progression. These findings suggest its viability as a lead compound in anticancer drug discovery.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. In antifungal applications, it may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues with Modified Quinazolinone Substituents
- 3-Phenylquinazolinone Derivatives: Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate () replaces the pentyl group with a phenyl ring. This substitution reduces lipophilicity (logP: ~3.1 vs.
- 3-(4-Chlorophenyl)quinazolinone Derivatives: Compounds like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () introduce electron-withdrawing chlorine and sulfamoyl groups, increasing polarity and hydrogen-bond acceptor capacity. Such modifications correlate with enhanced enzyme inhibition (e.g., carbonic anhydrase) compared to the triazole-containing target compound .
Analogues with Varied Heterocyclic Moieties
- Thiazolidinone-Triazole Hybrids: N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamides () replace the 1,2,4-triazole with a thiazolidinone ring. This substitution reduces nitrogen content, diminishing hydrogen-bond donor capacity but improving metabolic stability. These compounds exhibit anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose) but with higher ulcerogenic risk .
- Pyridine-Triazole Hybrids :
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide; ) shares the sulfanylacetamide bridge but incorporates a pyridine ring. The pyridine’s basic nitrogen enhances solubility (aqueous solubility: ~15 µM vs. <5 µM for the target compound) and ion-channel modulation activity, making it a potent Orco agonist .
Pharmacological Activity Comparison
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The 1,2,4-triazole moiety may undergo oxidative metabolism, whereas sulfamoyl groups () or thiazolidinones () are more resistant to hepatic degradation .
Key Research Findings
- Enzyme Inhibition : Unlike sulfamoylphenyl derivatives (), the triazole moiety lacks strong zinc-binding capacity, rendering it less effective against metalloenzymes like carbonic anhydrase .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward than pyridine-triazole hybrids (), which require multi-step coupling protocols .
生物活性
The compound 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, including its anticancer properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.46 g/mol. The structure features a quinazoline core linked to a triazole ring and a sulfanyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to quinazoline derivatives. For instance, compounds similar to 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Evaluation :
- A study evaluated the cytotoxicity of related quinazoline derivatives using the bioluminescence inhibition assay on Photobacterium leiognathi. The results indicated considerable cytotoxicity across several synthesized compounds .
- In another study assessing anticancer activity against 60 cell lines at the National Cancer Institute (NCI), certain derivatives exhibited GI50 values indicating potent activity against colon cancer (GI50: 0.41–0.69 μM), melanoma (GI50: 0.48–13.50 μM), and ovarian cancer (GI50: 0.25–5.01 μM) .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis suggests that modifications in the quinazoline and triazole moieties significantly influence biological activity. For instance:
- The presence of specific substituents on the quinazoline core can enhance binding affinity to cancer cell receptors.
- Variations in the sulfanyl group also impact the compound's overall efficacy and selectivity for cancer cells .
Additional Biological Activities
Besides anticancer properties, quinazoline derivatives have been explored for other biological activities:
Summary of Findings
The biological activity of 2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide appears promising based on available studies:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
